molecular formula C11H14O4 B8398067 Methyl 2-hydroxy-4-isopropoxybenzoate

Methyl 2-hydroxy-4-isopropoxybenzoate

Cat. No.: B8398067
M. Wt: 210.23 g/mol
InChI Key: NZEXYVWQRXPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-4-isopropoxybenzoate is a synthetic organic compound belonging to the class of substituted benzoate esters. It features both a phenolic hydroxyl group and an isopropoxy ether group on the aromatic ring, a structure that is of significant interest in various chemical research and development applications. Compounds with similar 2-hydroxybenzoate (salicylate) backbones are known to be utilized as key intermediates in organic synthesis. For instance, they can serve as precursors for the development of pharmaceuticals and other biologically active molecules . The specific substitution pattern on the ring makes it a valuable building block for creating more complex chemical entities, particularly in the synthesis of potential inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP-1B), which is a target in diabetes and obesity research . Furthermore, the structure suggests potential for application in materials science and as a scaffold for the development of new cosmetic and pharmaceutical preservatives, given that para-hydroxybenzoate esters (parabens) are well-known for their antimicrobial properties . The mechanism of action for related preservatives is believed to involve disruption of membrane transport processes or inhibition of key enzymes in microbial cells . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H14O4/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7,12H,1-3H3

InChI Key

NZEXYVWQRXPITC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Table 1 highlights key structural analogs identified from literature, along with their similarity scores and substituent differences:

Compound Name CAS Number Substituents Similarity Score Key Functional Group Differences
Methyl 2-hydroxy-4-isopropoxybenzoate - 2-OH, 4-OCH₂CH(CH₃)₂ - Reference compound
Methyl 4-amino-2-isopropoxybenzoate 909563-22-0 4-NH₂, 2-OCH₂CH(CH₃)₂ 0.88 -OH → -NH₂ at position 4
Methyl 4-amino-2-methoxybenzoate 27492-84-8 4-NH₂, 2-OCH₃ 0.93 -OCH₂CH(CH₃)₂ → -OCH₃ at position 2
Methyl salicylate 119-36-8 2-OH, -OCH₃ N/A Lacks 4-isopropoxy group


Key Observations :

  • Amino vs. Hydroxyl Groups: Substituting -OH with -NH₂ (e.g., Methyl 4-amino-2-isopropoxybenzoate) increases basicity, altering solubility in acidic environments and reactivity in nucleophilic reactions .

Physicochemical Properties

Table 2 compares inferred or literature-derived properties of this compound with Methyl salicylate (a widely studied analog):

Property This compound Methyl salicylate
Molecular Weight (g/mol) 224.21 (calculated) 152.15
Boiling Point (°C) ~300 (estimated) 222
Water Solubility Low (hydrophobic isopropoxy group) Slightly soluble
Volatility Low High (VOC)

Key Findings :

  • Volatility: Methyl salicylate’s smaller structure and lack of bulky substituents make it highly volatile, suitable for fragrances and topical analgesics. In contrast, the isopropoxy group in the target compound likely reduces volatility, favoring non-VOC applications .
  • Solubility : The hydroxyl group in both compounds enhances polar interactions, but the isopropoxy group in the target compound introduces steric and hydrophobic effects, limiting water solubility .

Reactivity and Stability

  • Acidity : The hydroxyl group at position 2 in the target compound is acidic (pKa ~8–10, estimated), comparable to methyl salicylate. However, the electron-donating isopropoxy group may slightly reduce acidity compared to methoxy-substituted analogs .
  • Oxidative Stability : Bulkier substituents like isopropoxy may hinder oxidation at the aromatic ring, improving stability under storage conditions compared to smaller alkoxy derivatives .

Q & A

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Validate enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents. Asymmetric synthesis using enantioselective catalysts (e.g., BINOL-based) can achieve >90% ee .

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